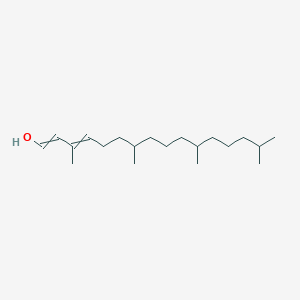
Copper;ZINC;carbonate;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;ZINC;carbonate;hydroxide is a compound that consists of copper, zinc, carbonate, and hydroxide ions. It is commonly found in nature as minerals such as malachite (Cu2CO3(OH)2) and hydrozincite (Zn5(CO3)2(OH)6) . These compounds are often used as precursors in various inorganic syntheses due to their ability to form reactive and catalytic active fine particles of metal oxides upon thermal decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;ZINC;carbonate;hydroxide can be synthesized by combining aqueous solutions of copper(II) sulfate and zinc sulfate with sodium carbonate. The reaction results in the precipitation of the compound along with the release of carbon dioxide . The general reaction can be represented as: [ 2CuSO4 + 2ZnSO4 + 4Na2CO3 + 2H2O \rightarrow Cu2(OH)2CO3 + Zn5(CO3)2(OH)6 + 4Na2SO4 + CO2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled addition of sodium carbonate to a solution containing copper(II) sulfate and zinc sulfate. The reaction is carried out under controlled temperature and pH conditions to ensure the complete precipitation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;ZINC;carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and zinc oxide.
Reduction: Reduction reactions can convert the compound back to its elemental metals.
Substitution: The carbonate and hydroxide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Acids: Reacting with acids such as hydrochloric acid results in the formation of copper chloride, zinc chloride, water, and carbon dioxide. [ 2HCl + Cu2CO3(OH)2 \rightarrow 2CuCl2 + H2O + CO2 ] [ H2SO4 + Zn5(CO3)2(OH)6 \rightarrow 5ZnSO4 + 6H2O + 2CO2 ]
Major Products
The major products formed from these reactions include copper chloride, zinc chloride, water, and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
Copper;ZINC;carbonate;hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various metal oxides and catalysts.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of copper;ZINC;carbonate;hydroxide involves the release of copper and zinc ions in aqueous solutions. These ions interact with various molecular targets, including enzymes and cellular components, leading to their catalytic and antimicrobial effects . The compound’s ability to release carbonate and hydroxide ions also contributes to its reactivity and effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) carbonate hydroxide (Cu2CO3(OH)2):
Zinc carbonate hydroxide (Zn5(CO3)2(OH)6):
Uniqueness
Copper;ZINC;carbonate;hydroxide is unique due to its combination of both copper and zinc ions, which provides a synergistic effect in its applications. The presence of both metals enhances its catalytic activity and antimicrobial properties compared to compounds containing only one of the metals .
Eigenschaften
CAS-Nummer |
64418-04-8 |
|---|---|
Molekularformel |
CHCuO4Zn+ |
Molekulargewicht |
205.9 g/mol |
IUPAC-Name |
copper;zinc;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Cu.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |
InChI-Schlüssel |
SUCKQWWOYOOODR-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[Cu+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



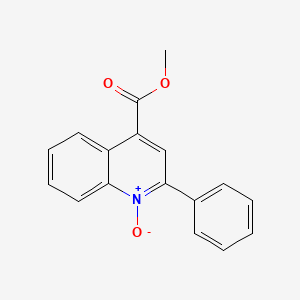

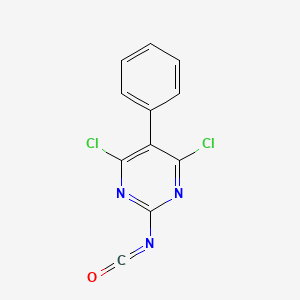
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)


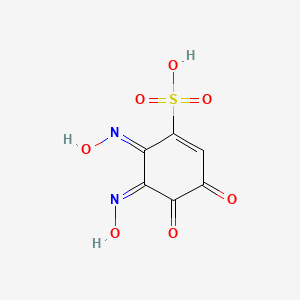
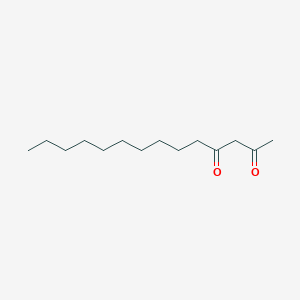
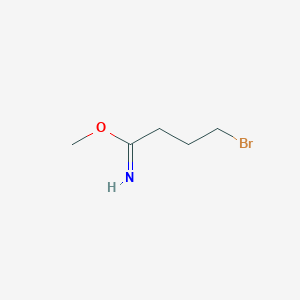

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

